molecular formula C22H20N2O B12506169 3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one

3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one

Cat. No.: B12506169
M. Wt: 328.4 g/mol
InChI Key: DYXKJCQHMMNJAV-UHFFFAOYSA-N
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Description

3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one typically involves the condensation of 1-benzyl-3,5-dimethylpyrrole with an appropriate indole derivative under specific reaction conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product with good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist/antagonist of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.

    1-Benzyl-3,5-dimethylpyrrole: A precursor in the synthesis of the target compound with distinct properties.

    5-Fluoro-3-phenyl-1H-indole: An indole derivative with antiviral activity.

Uniqueness

3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one is unique due to its combined structural features of both indole and pyrrole rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

3-[(1-benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C22H20N2O/c1-15-12-16(2)24(14-17-8-4-3-5-9-17)21(15)13-19-18-10-6-7-11-20(18)23-22(19)25/h3-13H,14H2,1-2H3,(H,23,25)

InChI Key

DYXKJCQHMMNJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C=C3C4=CC=CC=C4NC3=O)C

Origin of Product

United States

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